molecular formula C8H6N2O3 B420227 2-Hydroxy-2-(3-nitrophenyl)acetonitrile

2-Hydroxy-2-(3-nitrophenyl)acetonitrile

Cat. No.: B420227
M. Wt: 178.14g/mol
InChI Key: IBMWJEGPSVVIOM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-nitrophenyl)acetonitrile is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates both a reactive nitrile group and a benzylic hydroxyl group adjacent to an electron-deficient 3-nitrophenyl ring, making it a valuable precursor for the construction of complex molecules. In organic synthesis, this compound serves as a key intermediate for cyanomethylation reactions, a process vital for introducing nitrile-containing functional groups which can be further transformed into carboxylic acids, amines, or amides . The nitrile group is a common feature in pharmaceuticals, often employed to enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of lead compounds . Researchers utilize this chiral α-hydroxy nitrile scaffold in the development of potential bioactive molecules, including inhibitors for various enzymatic targets. The nitro group on the aromatic ring offers a handle for further synthetic modifications, such as reduction to an amine, enabling the exploration of diverse chemical space. This compound is intended for research applications only in the development of novel synthetic methodologies and pharmacological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(3-nitrophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMWJEGPSVVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289225
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201289225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-82-8
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13312-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects and Asymmetric Synthesis of 2 Hydroxy 2 3 Nitrophenyl Acetonitrile Derivatives

Enantioselective Catalysis

The synthesis of enantiomerically pure 2-Hydroxy-2-(3-nitrophenyl)acetonitrile and its derivatives is of significant interest due to their potential as chiral building blocks in the pharmaceutical and agrochemical industries. nih.gov Enantioselective catalysis, employing either biocatalysts or synthetic chiral chemical catalysts, provides efficient pathways to access these optically active compounds.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantio-), and are environmentally benign. For the synthesis of chiral cyanohydrins like this compound, several biocatalytic strategies have been developed, primarily involving hydroxynitrile lyases and lipases. nih.govresearchgate.net

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of an aldehyde or ketone, a process known as hydrocyanation. nih.govebi.ac.uk This reaction is a highly efficient method for creating a new stereocenter, leading to the formation of optically active cyanohydrins. researchgate.net The synthesis of this compound is achieved through the HNL-catalyzed reaction of 3-nitrobenzaldehyde (B41214) with a cyanide source.

HNLs are classified based on the stereochemistry of the cyanohydrin they produce, being either (R)-selective or (S)-selective. innosyn.com For instance, HNLs from the Prunus species, such as Prunus amygdalus (almond), are typically (R)-selective, while the HNL from Hevea brasiliensis (rubber tree) is (S)-selective. nih.govinnosyn.com The choice of HNL is therefore critical for obtaining the desired enantiomer of this compound.

The reaction mechanism of HNLs belonging to the α/β-hydrolase fold family, such as those from Hevea brasiliensis and Arabidopsis thaliana, involves a conserved Ser-His-Asp catalytic triad. nih.govscienceopen.com In the synthetic direction, the histidine residue acts as a general base, abstracting a proton from the serine. The activated serine then deprotonates HCN, and the resulting cyanide ion attacks the carbonyl carbon of 3-nitrobenzaldehyde. The substrate is held in a specific orientation within the enzyme's active site, which dictates the facial selectivity of the nucleophilic attack and thus the stereochemical outcome of the product. nih.gov

The efficiency and enantioselectivity of HNL-catalyzed hydrocyanation can be influenced by reaction conditions such as pH, temperature, and the solvent system. These reactions are often performed in biphasic systems or organic solvents saturated with a buffer to manage the substrate and product solubility and to maintain enzyme activity. researchgate.net

Table 1: Examples of HNLs Used in the Synthesis of Aromatic Cyanohydrins
HNL SourceSelectivitySubstrate ExampleEnantiomeric Excess (ee)Yield
Prunus dulcis (PdHNL)(R)Benzaldehyde (B42025)99%93% researchgate.net
Arabidopsis thaliana (AtHNL)(R)Benzaldehyde>99%High
Hevea brasiliensis (HbHNL)(S)BenzaldehydeHighHigh
Parafontaria laminata (PlamHNL)(R)2-Chlorobenzaldehyde>95%High acs.org

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are versatile enzymes commonly employed for the kinetic resolution of racemic alcohols and their esters, including cyanohydrins like (±)-2-Hydroxy-2-(3-nitrophenyl)acetonitrile.

The process typically involves the enantioselective acylation of the racemic cyanohydrin's hydroxyl group using an acyl donor, such as vinyl acetate. semanticscholar.org One enantiomer of the cyanohydrin fits preferentially into the active site of the lipase and is acylated at a much faster rate than the other. For example, lipase from Candida antarctica (CALB) is frequently used and often shows high selectivity. scielo.brscielo.br The reaction results in a mixture of one enantiomer of the cyanohydrin acetate and the unreacted, opposite enantiomer of the cyanohydrin. These two compounds, having different functional groups, can then be separated using standard chromatographic techniques.

This method allows for the production of both enantiomers of the target molecule—one as the acylated product and the other as the unreacted starting material. sbq.org.br The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Aromatic Cyanohydrins
Lipase SourceSubstrateAcyl DonorProductEnantiomeric Excess (ee)Reference
Candida antarctica (CALB)(±)-MandelonitrileVinyl Acetate(S)-Mandelonitrile acetate>98% scielo.brscielo.br
Candida antarctica (CALB)(±)-MandelonitrileVinyl Acetate(R)-Mandelonitrile (unreacted)51% (at 184h) scielo.br
Pseudomonas fluorescens(±)-3-hydroxy-3-phenylpropanonitrileVinyl Acetate(R)-acetateHigh nih.gov

While wild-type enzymes often exhibit good catalytic properties, their performance may not be optimal for non-natural substrates like 3-nitrobenzaldehyde or for industrial process conditions. Directed evolution and protein engineering are powerful tools used to tailor enzymes for specific applications, enhancing properties such as activity, stability, and, crucially, enantioselectivity. nih.govacs.org

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.gov This process mimics natural evolution in a laboratory setting. For HNLs, screening methods have been developed to rapidly assess the enantioselectivity of thousands of variants in their synthesis of cyanohydrins. nih.gov

Rational and semi-rational design, on the other hand, use knowledge of the enzyme's three-dimensional structure and reaction mechanism to make specific, targeted mutations in the active site. researchgate.netnih.gov For example, by modifying amino acid residues that interact with the substrate, it is possible to alter the shape and chirality of the active site, thereby influencing which enantiomer is produced. rsc.orgnih.gov Engineering of the Arabidopsis thaliana HNL (AtHNL) has produced variants with significantly improved catalytic efficiency and enantioselectivity for various substrates. researchgate.netrsc.org For instance, variants of AtHNL have shown excellent enantioselectivity (up to >99% ee) in the synthesis of various (R)-β-nitroalcohols, which are structurally related to cyanohydrins. rsc.org These engineered enzymes could be highly effective for the synthesis of (R)-2-Hydroxy-2-(3-nitrophenyl)acetonitrile.

Table 3: Engineered HNL Variants with Improved Properties
EnzymeMutation(s)ImprovementTarget ReactionReference
Arabidopsis thaliana HNL (AtHNL)F179N~2.4-fold increase in kcat/Km, >99% eeRetro-nitroaldol reaction researchgate.netnih.gov
Arabidopsis thaliana HNL (AtHNL)Y14M/F179W>99% ee, 52% yieldAsymmetric Henry reaction rsc.org
Granulicella tundricola HNL (GtHNL)A40H/V42T/Q110HMore active and stable variantNitroaldol reaction mdpi.com

Chiral Chemical Catalysis

In addition to biocatalysis, asymmetric synthesis using chiral chemical catalysts is a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. These catalysts, typically comprised of a metal center and a chiral organic ligand, can create a chiral environment that directs the stereochemical outcome of a reaction.

The enantioselective addition of cyanide to aldehydes, including 3-nitrobenzaldehyde, can be effectively catalyzed by chiral metal complexes. The design of the chiral ligand is paramount to achieving high enantioselectivity. nih.govnih.gov These ligands coordinate to a metal center (e.g., titanium, aluminum, or vanadium) to form a chiral Lewis acid catalyst. The catalyst activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN).

The chiral ligand creates a sterically defined pocket around the metal center. utexas.edu When the aldehyde binds to the metal, the ligand's structure blocks one face of the carbonyl group more effectively than the other, forcing the cyanide nucleophile to attack from the less hindered face. This controlled trajectory of attack leads to the preferential formation of one enantiomer of the cyanohydrin product.

A wide variety of chiral ligands have been developed for this purpose, ranging from those based on chiral diols and amino alcohols to more complex structures like salen and BINOL derivatives. The modular nature of many ligand syntheses allows for fine-tuning of their steric and electronic properties to optimize selectivity for a specific substrate. nih.govutexas.edu The choice of metal, ligand, solvent, and temperature can all influence the stereochemical outcome, and in some cases, can even be used to reverse the enantioselectivity of the reaction using a single chiral source. nih.gov

Asymmetric Lewis Base-Catalyzed Acetylcyanation

The direct enantioselective addition of a cyanide equivalent to an aldehyde, in this case, 3-nitrobenzaldehyde, presents a highly atom-economical route to chiral cyanohydrins. The use of a chiral Lewis base as a catalyst for the acetylcyanation reaction has emerged as a powerful strategy. In this approach, the Lewis base activates the cyanide source, typically acetyl cyanide, forming a more nucleophilic species that then attacks the aldehyde. The chiral environment provided by the catalyst directs this attack to one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding O-acetylated cyanohydrin.

While specific studies on the asymmetric Lewis base-catalyzed acetylcyanation of 3-nitrobenzaldehyde are not extensively documented, the general mechanism and the types of catalysts employed for aromatic aldehydes provide a strong framework for understanding this transformation. Chiral tertiary amines, particularly those derived from cinchona alkaloids, have proven to be effective catalysts in related reactions. The catalyst, through a combination of steric hindrance and non-covalent interactions, orchestrates the approach of the nucleophile to the aldehyde, thereby inducing asymmetry.

The reaction conditions, including the choice of solvent, temperature, and the specific structure of the chiral Lewis base, are critical in achieving high enantioselectivity and yield. For instance, non-polar solvents often enhance the organizational capacity of the catalyst's chiral pocket, leading to improved stereochemical outcomes.

Table 1: Representative Results for Asymmetric Lewis Base-Catalyzed Cyanation of Aromatic Aldehydes

AldehydeChiral Lewis Base CatalystCyanide SourceSolventTemp (°C)Yield (%)ee (%)
BenzaldehydeCinchonidine derivativeTMSCNToluene (B28343)-789592
4-ChlorobenzaldehydeQuinine derivativeAcetyl cyanideCH2Cl2-408885
2-NaphthaldehydeSparteine surrogateEthyl cyanoformateMTBE-609190

Note: This table presents illustrative data from the literature for analogous reactions to highlight the potential of this methodology for 3-nitrobenzaldehyde.

Minor Enantiomer Recycling Strategies

In the context of this compound derivative synthesis, an MER process could be designed by coupling the asymmetric acetylcyanation with a selective enzymatic hydrolysis of the minor enantiomer of the resulting O-acetylated cyanohydrin. For example, a chiral Lewis acid catalyst could be used to generate an enantiomerically enriched mixture of the acetylated cyanohydrin. nih.gov Subsequently, a lipase, such as Candida antarctica lipase B (CALB), which selectively hydrolyzes one enantiomer of the acetate, could be introduced. nih.gov This enzymatic hydrolysis would convert the minor enantiomer back to the cyanohydrin, which, under the reaction conditions, could revert to the starting aldehyde, 3-nitrobenzaldehyde. This aldehyde would then be available to re-enter the catalytic cycle, leading to a dynamic kinetic resolution process that funnels the starting material towards the major enantiomer of the product. nih.gov

Chiral Resolution Techniques

For cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of the racemic this compound remains a viable and widely practiced strategy. This involves the separation of the enantiomers of a racemic mixture.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases, in particular, have been extensively used for the resolution of racemic alcohols and their derivatives, including cyanohydrins. Candida antarctica lipase B (CALB) is a popular choice due to its broad substrate scope and high enantioselectivity. scielo.brscielo.br

The principle of EKR of racemic this compound would involve the selective acylation of one of its enantiomers in the presence of an acyl donor, such as vinyl acetate. The enzyme would catalyze the transfer of the acetyl group to one enantiomer at a much faster rate than to the other. This results in a mixture of the acylated cyanohydrin (one enantiomer) and the unreacted cyanohydrin (the other enantiomer), which can then be separated by conventional chromatographic techniques.

The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and therefore effective resolution. The reaction conditions, including the solvent, temperature, and acyl donor, can significantly influence the E-value. scielo.brscielo.br

Table 2: Enzymatic Kinetic Resolution of Aromatic Cyanohydrins using Candida antarctica Lipase B (CALB)

Substrate (Racemic Cyanohydrin)Acyl DonorSolventTemp (°C)Conversion (%)ee (%) of Acylated Productee (%) of Unreacted Alcohol
Mandelonitrile (B1675950)Vinyl AcetateToluene325787>99
4-ChloromandelonitrileVinyl AcetateToluene325196>99
4-MethoxymandelonitrileIsopropenyl AcetateHexane (B92381)45489895

Note: This table showcases the effectiveness of CALB in resolving various aromatic cyanohydrins, suggesting its potential applicability to this compound. Data is adapted from literature on analogous compounds. scielo.brscielo.br

Diastereomeric Salt Formation and Separation

A classical and industrially relevant method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. Since this compound itself is not acidic or basic enough for direct salt formation, it would first need to be hydrolyzed to the corresponding mandelic acid derivative, 2-hydroxy-2-(3-nitrophenyl)acetic acid. This racemic carboxylic acid can then be reacted with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts.

These diastereomeric salts, unlike the original enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the mandelic acid derivative can be recovered by treatment with an acid to break the salt.

The choice of the chiral resolving agent and the crystallization solvent is crucial for the successful separation of the diastereomers. Common chiral amines used for this purpose include brucine, strychnine, and (R)- or (S)-1-phenylethylamine. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts and the ability to obtain one of them in high diastereomeric purity through crystallization.

Table 3: Common Chiral Resolving Agents for Mandelic Acid Derivatives

Racemic AcidChiral Amine Resolving AgentSolvent for Crystallization
Mandelic Acid(R)-1-PhenylethylamineEthanol (B145695)
4-Chloromandelic Acid(S)-α-MethylbenzylamineMethanol/Water
2-Nitromandelic AcidBrucineAcetone (B3395972)

Note: This table provides examples of resolving agents and solvents used for the resolution of substituted mandelic acids, which serves as a guide for the potential resolution of 2-hydroxy-2-(3-nitrophenyl)acetic acid.

Mechanistic Investigations of Formation and Transformation Pathways

Reaction Mechanism of Cyanohydrin Formation

The synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile from 3-nitrobenzaldehyde (B41214) and a cyanide source is a classic example of cyanohydrin formation, a reversible nucleophilic addition reaction to a carbonyl group. libretexts.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a base, which is essential for generating the potent cyanide nucleophile. libretexts.orgbyjus.com While the reaction can be performed with hydrogen cyanide (HCN), it is often generated in situ by adding a strong acid to a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), maintaining a slightly basic or controlled pH (around 4-5) to ensure a sufficient concentration of free cyanide ions for a rapid reaction. libretexts.orglibretexts.org

The mechanism of cyanohydrin formation is a well-established two-step process involving the addition of a nucleophilic cyanide ion to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgsavemyexams.com

Nucleophilic Attack : The process begins with the attack of the negatively charged cyanide ion (CN⁻) on the partially positive carbonyl carbon of 3-nitrobenzaldehyde. chemguide.co.ukvedantu.comyoutube.com The high electronegativity of the oxygen atom in the carbonyl group polarizes the carbon-oxygen double bond, making the carbon atom an electrophilic center susceptible to nucleophilic attack. savemyexams.comchemguide.co.uk The lone pair of electrons from the carbon atom of the cyanide ion forms a new carbon-carbon single bond with the carbonyl carbon. chemguide.co.uk Simultaneously, the π-electrons of the carbon-oxygen double bond are pushed onto the oxygen atom. libretexts.orgyoutube.com

Formation of the Tetrahedral Intermediate : This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com In this intermediate, the former carbonyl carbon is now sp³ hybridized and bonded to four groups: the 3-nitrophenyl ring, a hydrogen atom, the newly added cyano group, and a negatively charged oxygen atom. byjus.com

Protonation : In the final step, the alkoxide intermediate is protonated. libretexts.orgchemguide.co.uk The source of the proton is typically a molecule of hydrogen cyanide (HCN) that is present in the reaction mixture, which also regenerates the cyanide ion catalyst. libretexts.orglibretexts.org This acid-base reaction yields the final product, this compound, and a cyanide ion that can participate in another reaction cycle. libretexts.orgyoutube.com

StepDescriptionReactantsIntermediate/Product
1 Nucleophilic Attack 3-Nitrobenzaldehyde, Cyanide ion (CN⁻)Tetrahedral alkoxide intermediate
2 Protonation Tetrahedral alkoxide intermediate, Hydrogen Cyanide (HCN)This compound, Cyanide ion (CN⁻)

Substituents on the aromatic ring of the starting aldehyde can significantly impact the kinetics and thermodynamics of cyanohydrin formation. In the case of this compound, the precursor is 3-nitrobenzaldehyde, which features a strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring.

Kinetics : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon. By pulling electron density away from the carbonyl group, the nitro group increases the partial positive charge on the carbon atom, making it more susceptible to attack by the cyanide nucleophile. pearson.com This effect generally leads to an increase in the rate of the nucleophilic addition step, making the reaction faster compared to benzaldehyde (B42025) or benzaldehydes with electron-donating substituents.

Thermodynamics : The equilibrium of cyanohydrin formation is also influenced by substituents. For aldehydes, the equilibrium generally favors the formation of the cyanohydrin product. libretexts.org The presence of the electron-withdrawing nitro group helps to stabilize the negative charge that develops on the oxygen atom in the transition state leading to the alkoxide intermediate. This stabilization can shift the equilibrium further towards the product side, favoring the formation of this compound. However, steric hindrance can negatively impact the equilibrium, although this is less of a factor for aldehydes than for ketones. libretexts.org

Elucidation of Catalytic Cycles in Asymmetric Synthesis

The carbon atom bearing the hydroxyl and cyano groups in this compound is a stereocenter. Consequently, the synthesis can be controlled to produce a specific enantiomer, which is of significant interest in fields such as pharmaceutical synthesis. This is achieved through asymmetric catalysis, using either enzymes or chiral chemical catalysts.

Enzymes, particularly oxynitrilases (also known as hydroxynitrile lyases or HNLs), are highly effective catalysts for the enantioselective synthesis of cyanohydrins. researchgate.netgoogle.com These enzymes can produce either (R)- or (S)-cyanohydrins with high enantiomeric excess (ee). For instance, (R)-oxynitrilase from Vicia sativa has been used to catalyze the addition of HCN to various aromatic aldehydes, yielding enantiomerically pure (R)-cyanohydrins. researchgate.net

The proposed mechanism for oxynitrilase-catalyzed hydrocyanation generally follows an ordered pathway. nih.gov

Substrate Binding : The aldehyde, 3-nitrobenzaldehyde, is the first substrate to bind to the active site of the enzyme. nih.gov

Nucleophile Binding : Subsequently, the cyanide source, believed to be HCN rather than the cyanide ion (CN⁻), binds to the enzyme-aldehyde complex. nih.gov

Stereoselective Addition : Within the chiral environment of the enzyme's active site, the HCN is positioned to attack a specific face (either re or si) of the carbonyl group. This controlled orientation ensures the highly stereoselective formation of one enantiomer of this compound.

Product Release : The resulting enantiomerically enriched cyanohydrin is then released from the enzyme, which is regenerated for the next catalytic cycle.

Catalyst TypeExampleProposed Mechanism FeatureEnantioselectivity
Enzyme (R)-OxynitrilaseOrdered binding: aldehyde first, then HCN. nih.govHigh (e.g., 88-99% ee for various aldehydes). researchgate.net
Chiral Metal Complex (R)-Binol-Lithium ComplexLewis acid activation of aldehyde and chiral orientation.High (e.g., 98% ee for benzaldehyde). wikipedia.org
Organocatalyst Chiral N-Heterocyclic CarbeneUmpolung of aldehyde reactivity.Can be highly enantioselective. organic-chemistry.org

In addition to enzymatic methods, chiral metal complexes and small organic molecules (organocatalysts) are employed to achieve asymmetric cyanohydrin synthesis.

Chiral Metal-Catalyzed Processes : These systems typically involve a central metal ion (e.g., lithium, copper, chromium) coordinated to a chiral ligand. wikipedia.orgnih.govnih.gov The catalyst functions as a chiral Lewis acid. The metal center coordinates to the carbonyl oxygen of 3-nitrobenzaldehyde, activating it for nucleophilic attack. The chiral ligand creates a sterically defined environment around the aldehyde, effectively blocking one face of the carbonyl group. Consequently, the cyanide nucleophile is directed to the more accessible face, leading to the preferential formation of one enantiomer. For example, the asymmetric cyanohydrin reaction of benzaldehyde using a chiral (R)-Binol-lithium complex has been shown to produce the corresponding (S)-cyanohydrin with 98% ee. wikipedia.org

Organocatalyzed Processes : Chiral organocatalysts, such as derivatives of amines or N-heterocyclic carbenes (NHCs), can also promote enantioselective cyanohydrin formation. organic-chemistry.orgacs.org For instance, certain chiral bifunctional catalysts can activate both the aldehyde and the cyanide source simultaneously through non-covalent interactions like hydrogen bonding. This dual activation in a chiral environment orients the reactants in a specific geometry, leading to a highly enantioselective reaction.

Understanding Rearrangements and Competitive Reaction Pathways

The synthesis of this compound is subject to the reversibility of the formation reaction and can be complicated by competitive side reactions, particularly under the basic conditions required for cyanide ion generation.

Reversibility : Cyanohydrin formation is a reversible process. wikipedia.orgchemistrysteps.com In the presence of a base, the hydroxyl group of the cyanohydrin can be deprotonated to form an alkoxide. This intermediate can then eliminate the cyanide ion, which is a good leaving group, to regenerate the starting aldehyde (3-nitrobenzaldehyde). chemistrysteps.com This reversibility is exploited in some enzymatic resolution processes where one enantiomer is preferentially decomposed. google.com

Benzoin Condensation : A significant competitive reaction for aromatic aldehydes like 3-nitrobenzaldehyde in the presence of a cyanide catalyst is the benzoin condensation. wikipedia.orgpharmaguideline.com This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone. The cyanide ion is also the catalyst for this reaction. pharmaguideline.combyjus.com

The mechanism of the competing benzoin condensation involves the following steps:

A cyanide ion attacks one molecule of 3-nitrobenzaldehyde to form the cyanohydrin anion, identical to the first step of cyanohydrin formation. pharmaguideline.combyjus.com

This intermediate is deprotonated at the former carbonyl carbon, a step made possible by the electron-withdrawing cyano group, to form a carbanion. This represents an "umpolung" or reversal of the normal polarity of the carbonyl carbon. organic-chemistry.org

This nucleophilic carbanion then attacks the carbonyl carbon of a second molecule of 3-nitrobenzaldehyde. pearson.combyjus.com

Subsequent proton transfer and elimination of the cyanide catalyst yield the benzoin product, 2-hydroxy-1,2-bis(3-nitrophenyl)ethan-1-one. byjus.com

Controlling the reaction conditions, such as temperature, concentration, and pH, is essential to favor the desired cyanohydrin formation over the competing benzoin condensation.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Stability and Reactivity

In molecules where a nitro group is in the ortho position to a hydroxyl group, a strong intramolecular hydrogen bond is often observed. This interaction can significantly influence the molecule's conformation, stability, and reactivity. However, in the case of this compound, the nitro group is located at the meta-position of the phenyl ring.

Due to this meta-substitution, the hydroxyl and nitro groups are not in close enough proximity to form a direct, strong intramolecular hydrogen bond. The formation of a stable six- or seven-membered ring, which is typical for such interactions, is sterically hindered. This is in contrast to ortho-isomers where such a ring can readily form. The absence of this direct intramolecular hydrogen bond means that the rotational freedom of the functional groups is less restricted, and the molecule is likely to adopt a conformation that minimizes steric hindrance.

The stability and reactivity of this compound will, therefore, be primarily governed by the electronic effects of the nitro group and the inherent reactivity of the hydroxyl and cyano functionalities. The electron-withdrawing nature of the meta-positioned nitro group will influence the acidity of the hydroxyl proton and the reactivity of the aromatic ring. In the absence of a stabilizing intramolecular hydrogen bond, the hydroxyl group is more available for intermolecular hydrogen bonding with solvent molecules or other reagents. This availability can impact its solubility in protic solvents and its reactivity in chemical transformations.

Further conformational analysis and computational studies would be necessary to fully elucidate the subtle interplay of any weaker intramolecular forces and their precise impact on the stability and reactivity of this compound.

Synthetic Utility and Applications of 2 Hydroxy 2 3 Nitrophenyl Acetonitrile As a Building Block

Conversion to α-Hydroxy Carboxylic Acids and Esters

The cyanohydrin functionality is a well-established precursor to α-hydroxy carboxylic acids through hydrolysis of the nitrile group. This transformation is typically achieved under acidic or basic aqueous conditions, where the nitrile is converted into a carboxylic acid moiety while retaining the α-hydroxyl group. wikipedia.orgorgsyn.org For 2-hydroxy-2-(3-nitrophenyl)acetonitrile, this reaction yields 2-hydroxy-2-(3-nitrophenyl)acetic acid, a valuable α-hydroxy acid derivative.

The hydrolysis can be catalyzed by strong acids like hydrochloric acid or sulfuric acid, or by enzymatic methods. orgsyn.orggoogle.com Nitrilase enzymes, for instance, offer a mild and often enantioselective route for converting nitriles to carboxylic acids, which is particularly useful for producing optically active α-hydroxy acids. researchgate.netgoogleapis.com

Once the α-hydroxy carboxylic acid is synthesized, it can be readily converted to the corresponding α-hydroxy ester through standard esterification procedures, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. This two-step sequence from the cyanohydrin provides access to a range of α-hydroxy esters bearing the 3-nitrophenyl substituent.

Table 1: Synthesis of α-Hydroxy Acid and Ester from this compound

Starting MaterialReagents/ConditionsProductProduct Class
This compound1. H₃O⁺, Heat2-Hydroxy-2-(3-nitrophenyl)acetic acidα-Hydroxy Carboxylic Acid
2-Hydroxy-2-(3-nitrophenyl)acetic acid2. R-OH, H⁺2-Alkoxycarbonyl-1-(3-nitrophenyl)ethanolα-Hydroxy Ester

Transformation to β-Amino Alcohols and α-Amino Acids

The dual functionality of this compound allows for its conversion into important nitrogen-containing compounds like amino alcohols and amino acids.

β-Amino Alcohols: The reduction of the nitrile group in a cyanohydrin provides a direct route to β-amino alcohols. jove.com Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), the nitrile function of this compound can be reduced to a primary amine (aminomethyl group). libretexts.orglibretexts.org This reaction transforms the α-hydroxynitrile into a 1,2-amino alcohol, specifically 2-amino-1-(3-nitrophenyl)ethanol. This method is noted for its efficiency and mild conditions, often proceeding without affecting other substituents on the aromatic ring, such as the nitro group. rsc.org

α-Amino Acids: this compound is a key intermediate in the Strecker synthesis of α-amino acids. masterorganicchemistry.comwikipedia.org The classical Strecker synthesis involves the one-pot reaction of an aldehyde (3-nitrobenzaldehyde), ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid. organic-chemistry.orgmasterorganicchemistry.com The pre-formed cyanohydrin, this compound, can be converted to the α-aminonitrile by reaction with ammonia, which displaces the hydroxyl group. Subsequent hydrolysis of the nitrile in the resulting α-aminonitrile under acidic or basic conditions yields the corresponding α-amino acid, 3-nitrophenylglycine.

Table 2: Synthesis of Amino Alcohols and Amino Acids

Target MoleculeSynthetic PathwayKey Transformation
β-Amino AlcoholReductionNitrile group (C≡N) → Aminomethyl group (CH₂NH₂)
α-Amino AcidStrecker SynthesisHydroxyl (OH) → Amino (NH₂), followed by Nitrile (C≡N) → Carboxylic Acid (COOH)

Utilization in the Synthesis of Diverse Organic Scaffolds

The reactivity of this compound makes it a valuable starting point for constructing a variety of heterocyclic and carbocyclic frameworks.

While not always a direct reactant, this compound serves as a synthetic equivalent or direct precursor of 3-nitrobenzaldehyde (B41214) in multicomponent reactions for heterocycle synthesis. A prominent example is the Biginelli reaction or its variations, used to synthesize dihydropyrimidinones and related structures. wikipedia.orgyoutube.com In a relevant three-component synthesis, an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and urea (B33335) or thiourea (B124793) are condensed under acidic or Lewis acid catalysis to form substituted pyrimidines. ias.ac.inunair.ac.id Using 3-nitrobenzaldehyde (from which the title cyanohydrin is formed) in this reaction provides a straightforward route to pyrimidine-5-carbonitriles bearing the 3-nitrophenyl group at the 4-position. The reaction mechanism often involves the initial formation of an iminium ion from the aldehyde and urea, which is then attacked by the enolate of the active methylene compound, followed by cyclization and dehydration. organic-chemistry.org

The synthesis of furan (B31954) derivatives from this compound can be envisioned through multi-step pathways. One plausible approach involves the conversion of the cyanohydrin to other reactive intermediates. For instance, the cyanohydrin can be hydrolyzed and decarboxylated to form a ketone, or dehydrated to an α,β-unsaturated nitrile. These intermediates can then participate in established furan syntheses. A copper-mediated annulation of β-nitrostyrenes with alkyl ketones is a known method for producing multisubstituted furans. organic-chemistry.org The dehydration of this compound would lead to 2-(3-nitrophenyl)acrylonitrile, a Michael acceptor that could potentially be used in annulation reactions to build the furan ring.

The synthesis of indole (B1671886) rings from this compound is feasible through several established synthetic strategies, most notably the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.com To utilize the title compound, a two-pronged approach is necessary:

The nitro group of a 3-nitrophenyl derivative must be converted into a hydrazine (B178648) group. This is typically achieved by reduction of the nitro group to an amine, followed by diazotization and subsequent reduction.

The cyanohydrin itself must be converted into a suitable carbonyl partner, for example, by hydrolysis to the α-hydroxy acid followed by oxidation to an α-keto acid.

A more direct approach involves the reductive cyclization of ortho-substituted nitroarenes. unimi.it While the title compound has a meta-nitro group, intramolecular cyclization strategies could be designed. For example, after reduction of the nitro group to an amine, the resulting 3-aminophenyl derivative could undergo cyclization with the side chain (after its modification) to form the indole nucleus. The synthesis of various substituted indoles often relies on the strategic placement of functional groups that can facilitate such cyclizations. nih.govscirp.org

Homologation Reactions (e.g., Kiliani-Fischer Synthesis Extensions)

Homologation reactions are processes that extend a carbon chain by a single repeating unit. The Kiliani-Fischer synthesis is the classical example for the homologation of aldose sugars, and it proceeds through a cyanohydrin intermediate. wikipedia.org This process perfectly illustrates the utility of this compound as a building block for one-carbon chain extension.

Modern synthetic chemistry has expanded upon this concept, using cyanohydrins as versatile intermediates for modular homologation sequences, providing access to a variety of functionalized products beyond simple aldehydes. rsc.org

Table 3: The Role of Cyanohydrin in a Homologation Sequence

StepReactionTransformationResult
1Cyanohydrin FormationR-CHO + CN⁻ → R-CH(OH)CNCarbon chain extended by one C1 unit
2Nitrile HydrolysisR-CH(OH)CN → R-CH(OH)COOHConversion to α-hydroxy acid
3ReductionR-CH(OH)COOH → R-CH(OH)CH₂OHFormation of a diol
4Selective OxidationR-CH(OH)CH₂OH → R-CH(OH)CHOFormation of the homologous aldehyde

Strategic Intermediate in Complex Molecule and Drug Synthesis

This compound, also known as 3-nitrobenzaldehyde cyanohydrin, is a versatile bifunctional molecule incorporating both a hydroxyl and a nitrile group. This specific arrangement of functional groups, coupled with the presence of a nitro-substituted aromatic ring, makes it a valuable building block in organic synthesis. The reactivity of the nitrile and hydroxyl groups, along with the potential for transformations of the nitro group, allows for its strategic use in the construction of more complex molecular architectures, including those with significant biological activity.

Precursors for Pharmaceutical Intermediates

While direct and explicit utilization of this compound in the final steps of drug synthesis is not extensively documented in publicly available literature, its immediate precursor, 3-nitrobenzaldehyde, is a well-established and critical starting material in the synthesis of several important pharmaceutical agents. Specifically, 3-nitrobenzaldehyde is a key component in the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction used to produce dihydropyridine (B1217469) scaffolds. ijpsonline.comwikipedia.orgchemtube3d.com This class of compounds is renowned for its calcium channel blocking activity, with several drugs commercialized for the treatment of hypertension and other cardiovascular conditions. ijpsonline.com

The synthesis of these drugs, such as nitrendipine (B1678957), nimodipine, and nicardipine, traditionally involves the condensation of 3-nitrobenzaldehyde with a β-ketoester and an ammonia source. chemicalbook.comnih.govresearchgate.netgoogle.comgoogle.com The aldehyde functional group is central to this transformation. Given that cyanohydrins can be readily converted back to the parent aldehyde, this compound serves as a stable, solid precursor or a protected form of the volatile 3-nitrobenzaldehyde, which can be used to generate the aldehyde in situ for the Hantzsch reaction. Cyanohydrins are generally considered useful synthetic intermediates. organic-chemistry.org

Table 1: Dihydropyridine Drugs Derived from 3-Nitrobenzaldehyde This table showcases prominent calcium channel blockers whose synthesis originates from 3-nitrobenzaldehyde, the direct precursor to this compound.

Drug NameTherapeutic ClassSynthetic RoutePrecursor
NitrendipineCalcium Channel BlockerHantzsch Pyridine Synthesis3-Nitrobenzaldehyde
NimodipineCalcium Channel BlockerHantzsch Pyridine Synthesis3-Nitrobenzaldehyde
NicardipineCalcium Channel BlockerHantzsch Pyridine Synthesis3-Nitrobenzaldehyde
NilvadipineCalcium Channel BlockerHantzsch Pyridine Synthesis3-Nitrobenzaldehyde

The synthesis of nimodipine, for instance, involves a key step of cyclizing Michael addition using 3-nitrobenzaldehyde as a precursor. nih.gov Similarly, the preparation of nitrendipine and its analogues relies on the condensation of 3-nitrobenzaldehyde with other reagents. researchgate.netgoogle.com The consistent use of 3-nitrobenzaldehyde across this family of drugs underscores the importance of its derivatives, including the cyanohydrin, as strategic intermediates in pharmaceutical manufacturing. ijpsonline.com

Chiral Building Blocks for Agrochemicals

The utility of cyanohydrins as pivotal intermediates extends into the agrochemical sector. Chiral cyanohydrins are precursors to a variety of molecules, including α-hydroxy ketones and β-amino alcohols, which are valuable synthons for creating biologically active compounds. google.com The enantioselective synthesis of cyanohydrins, often achieved through enzymatic methods, provides access to enantiomerically pure compounds, a critical aspect in the development of modern, highly specific, and effective agrochemicals. google.comd-nb.info

A notable parallel can be drawn with a structurally analogous compound, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile (B196181) (3-phenoxybenzaldehyde cyanohydrin). This cyanohydrin is a crucial intermediate in the industrial synthesis of several synthetic pyrethroid insecticides, such as cypermethrin (B145020) and deltamethrin. researchgate.net These insecticides are valued for their high efficacy and relatively low toxicity to mammals. The synthesis of these pyrethroids involves the esterification of the cyanohydrin's hydroxyl group with a suitable carboxylic acid.

While specific examples of agrochemicals derived directly from this compound are not prevalent in the reviewed literature, the established role of its phenoxy-analogue highlights the potential of this class of compounds. lookchem.com The presence of the nitro group on the phenyl ring of this compound offers a site for further chemical modification, which could be exploited to develop novel pesticides. The nitro group can be reduced to an amine, which can then be further functionalized, or it can influence the electronic properties of the molecule to modulate its biological activity. The general importance of cyanohydrins as precursors for pharmaceuticals and agrochemicals is well-recognized. google.com

Table 2: Comparison of Cyanohydrin Building Blocks This table compares the application of this compound's analogue in agrochemical synthesis, suggesting a potential application pathway.

CyanohydrinPrecursor AldehydeApplication AreaExample End-Product(s)
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile3-PhenoxybenzaldehydeAgrochemicals (Insecticides)Cypermethrin, Deltamethrin
This compound3-NitrobenzaldehydePharmaceuticals (Inferred), Potential AgrochemicalsDihydropyridine Drugs (via precursor)

The established synthetic pathways and the versatile reactivity of the cyanohydrin moiety, combined with the additional functionality of the nitro group, position this compound as a promising, though currently under-exploited, chiral building block for the synthesis of new agrochemicals.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Resolution

Chromatography is a cornerstone for both the analysis and purification of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, each serving distinct but complementary roles.

As this compound possesses a stereocenter at the carbon bearing the hydroxyl and nitrile groups, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, especially in asymmetric synthesis where the goal is to produce one enantiomer preferentially. Chiral HPLC is the gold standard for this purpose. csfarmacie.czsigmaaldrich.com

The separation of enantiomers is not possible with standard reversed-phase HPLC columns, as enantiomers have identical physical properties in a non-chiral environment. sepscience.com Therefore, separation requires a chiral stationary phase (CSP). csfarmacie.cz The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus, separation. sigmaaldrich.com

Commonly used CSPs for separating chiral alcohols and related compounds include those based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. For this compound, a typical method would involve a column like a Chiralcel OD-H or Chiralpak AD-H. The mobile phase is usually a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomeric peaks in a reasonable timeframe.

Once the enantiomers are separated, the enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) in the chromatogram using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

This value represents the degree to which one enantiomer is present in excess of the other in the mixture.

Table 1: Typical Chiral HPLC Parameters for Mandelonitrile (B1675950) Derivatives

ParameterTypical Condition
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile PhaseHexane/Isopropanol or Heptane/Ethanol mixture
Flow Rate0.5 - 1.5 mL/min
DetectionUV detector at a wavelength where the nitrophenyl group absorbs (e.g., 254 nm)

Gas Chromatography is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. It is particularly useful for detecting volatile impurities or unreacted starting materials, such as 3-nitrobenzaldehyde (B41214). synhet.com

In a typical GC analysis, the sample is vaporized and swept by a carrier gas (like helium or nitrogen) through a long, thin capillary column. The column is coated with a stationary phase that separates components based on their boiling points and polarity. For a moderately polar compound like this compound, a common stationary phase would be a bonded-phase polysiloxane, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).

The oven temperature is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds from the column. A Flame Ionization Detector (FID) can be used for general purity analysis, while coupling the GC to a Mass Spectrometer (GC-MS) provides definitive identification of the product and any impurities by furnishing their mass spectra. nih.gov This allows for precise monitoring of the conversion of 3-nitrobenzaldehyde to the desired cyanohydrin product.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the single proton on the stereocenter (the methine proton), and the hydroxyl proton. The aromatic region for a 3-substituted nitrobenzene (B124822) ring typically shows complex splitting patterns between 7.5 and 8.5 ppm. nih.gov The methine proton (-CH(OH)CN) would appear as a singlet, likely around 5.5-6.0 ppm. The hydroxyl (-OH) proton signal is a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms. Key signals include the nitrile carbon (C≡N) around 115-120 ppm, the carbon of the stereocenter (-C(OH)CN) around 60-70 ppm, and the various aromatic carbons between 120 and 150 ppm, including the carbon attached to the nitro group which is significantly deshielded. pdx.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
Ar-H¹H7.5 - 8.5Multiplets (m)
-CH(OH)CN¹H5.5 - 6.0Singlet (s)
-OH¹HVariable (Broad s)Singlet (s)
C≡N¹³C115 - 120-
-C(OH)CN¹³C60 - 70-
Ar-C¹³C120 - 145-
Ar-C-NO₂¹³C~148-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com The IR spectrum of this compound is expected to display several characteristic absorption bands. spectroscopyonline.com

The most prominent peaks would be a broad O-H stretch for the alcohol group, a sharp C≡N stretch for the nitrile, and two strong stretches for the nitro group. openstax.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupBondExpected Absorption Range (cm⁻¹)Intensity
AlcoholO-H stretch3200 - 3600Broad, Strong
AromaticC-H stretch3000 - 3100Medium
NitrileC≡N stretch2220 - 2260Sharp, Medium
NitroN-O asymmetric stretch1500 - 1550Very Strong
NitroN-O symmetric stretch1330 - 1390Very Strong

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural confirmation. rsc.org For this compound (C₈H₆N₂O₃), the exact mass is approximately 178.04 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 178. Common fragmentation pathways for cyanohydrins include the loss of the cyanide group (HCN, 27 mass units) or water (H₂O, 18 mass units). Therefore, significant fragment ions might be observed at m/z = 151 (M - HCN)⁺ and m/z = 160 (M - H₂O)⁺. Analysis by GC-MS is particularly effective for separating the compound from a mixture before it enters the mass spectrometer. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

As of the latest literature review, a specific single-crystal X-ray structure of this compound has not been reported. However, the crystallographic data of related compounds, such as 3-nitrophthalonitrile (B1295753), offer a comparative basis for predicting its structural characteristics. For instance, 3-nitrophthalonitrile has been characterized to crystallize in the orthorhombic crystal system with the space group P212121. dergipark.org.tr

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal key structural features. The analysis would precisely measure the bond distances and angles of the hydroxynitrile moiety and the nitrophenyl ring. Furthermore, it would elucidate the torsion angles, defining the relative orientation of the functional groups and the planarity of the molecule. In the solid state, the presence of the hydroxyl and nitro groups suggests the high likelihood of intermolecular hydrogen bonding, which would play a significant role in the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemLikely to be a low-symmetry system (e.g., monoclinic, orthorhombic)
Space GroupTo be determined
Unit Cell Dimensions (Å)To be determined
Key Bond Lengths (Å)C-OH, C-CN, C-NO₂, aromatic C-C
Key Bond Angles (°)O-C-CN, angles within the phenyl ring
Intermolecular InteractionsExpected hydrogen bonding involving -OH and -NO₂ groups

The synthesis of optically active cyanohydrins is an area of significant research, often employing enzymatic methods. d-nb.infouni-stuttgart.de The determination of the absolute configuration of chiral this compound would be a critical outcome of X-ray crystallographic analysis, confirming the stereoselectivity of the synthetic route.

Computational Chemistry and Theoretical Studies on 2 Hydroxy 2 3 Nitrophenyl Acetonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-hydroxy-2-(3-nitrophenyl)acetonitrile. DFT methods, such as those employing the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are well-suited for this purpose. niscpr.res.in These calculations can determine optimized molecular geometry, bond lengths, and bond angles, providing a three-dimensional picture of the molecule.

The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For instance, in a study of a related chalcone (B49325) derivative, the energy gap was calculated to be around 3.75 eV in various solvents, indicating its relative stability. niscpr.res.in Similar calculations for this compound would reveal how the nitro group at the meta position influences its electronic properties and reactivity compared to other isomers.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the nitrile group, indicating these as potential sites for electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack.

PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 eVIndicates electron-donating ability
LUMO Energy~ -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVPredicts chemical reactivity and stability
Dipole Moment~ 4.5 DIndicates overall polarity of the molecule

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve studying its formation, decomposition, or its participation in further chemical transformations. For example, the formation of cyanohydrins, such as 2-hydroxy-2-phenylpropanenitrile, involves the nucleophilic addition of a cyanide ion to a carbonyl group, a process that can be modeled to understand its mechanism and kinetics. fiveable.me

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which govern the rate of a chemical reaction. By locating the transition state structure on the potential energy surface, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. For instance, studies on the hydrolysis of related compounds like p-nitrophenyl trifluoroacetate (B77799) in acetonitrile (B52724) have utilized computational methods to propose an eight-membered cyclic transition state. nih.gov Similar analyses for this compound could elucidate its reactivity in various chemical environments.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the structure, stability, and function of molecules. For this compound, both intramolecular and intermolecular hydrogen bonds are possible. The hydroxyl group can act as a hydrogen bond donor, while the nitrile nitrogen and the oxygen atoms of the nitro group can act as acceptors.

NCI analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. This method can identify and differentiate between van der Waals interactions, hydrogen bonds, and steric clashes. A computational study on substituted phenol-acetonitrile-water clusters highlighted the importance of cyclical hydrogen bonds in determining the relative stability of the system. researchgate.net The presence of a nitro group, as in this compound, can influence the strength of these hydrogen bonds. researchgate.net For example, studies on nitro enamides have demonstrated the presence of strong intramolecular hydrogen bonds. researchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound (Note: This table is based on theoretical considerations of the molecular structure.)

DonorAcceptorType of InteractionSignificance
Hydroxyl (-OH)Nitrile (-CN)IntramolecularMay influence conformational preference
Hydroxyl (-OH)Nitro (-NO2)IntramolecularCould affect reactivity of the nitro group
Hydroxyl (-OH)Solvent (e.g., Water)IntermolecularAffects solubility and solvent interactions
Hydroxyl (-OH)Another MoleculeIntermolecularImportant for crystal packing and self-assembly

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through frequency calculations in DFT. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO2) groups can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. In a study of a chalcone derivative, TD-DFT was used to characterize the n→π* and π→π* transitions in different solvents. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and Catalytic Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or catalysts.

MD simulations can also be used to study the interactions of this compound with a catalyst. By simulating the molecule within the active site of an enzyme, for example, researchers can gain insights into the binding mode and the catalytic mechanism. This information is crucial for the design of new catalysts or inhibitors. For instance, MD simulations have been used to study the conformational dynamics of spin labels attached to proteins and to explore the binding modes of inhibitors to enzymes like LSD1. nih.govrsc.org

Future Research Directions and Challenges in 2 Hydroxy 2 3 Nitrophenyl Acetonitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile, typically formed via the addition of a cyanide source to 3-nitrobenzaldehyde (B41214), presents a significant challenge in achieving high enantioselectivity. innovations-report.com Future research will heavily focus on creating advanced catalytic systems that offer superior efficiency, selectivity, and broader applicability.

Key research thrusts include:

Chiral Lewis Acid Catalysis: While numerous chiral Lewis acidic metal complexes have been explored for cyanohydrin synthesis, there is a continuous drive to develop more robust and effective catalysts. diva-portal.org Research into bimetallic V(V)-salen complexes, which can activate both the cyanide source and the aldehyde, offers a promising avenue. mdpi.com Similarly, the development of weak Lewis acid catalysts, such as chiral lithium(I) phosphoryl phenoxide, has shown success in the cyanosilylation of less reactive ketones and could be adapted for aldehydes like 3-nitrobenzaldehyde to achieve high yields and enantioselectivity. innovations-report.com

Organocatalysis: The use of small organic molecules as catalysts, such as thiourea (B124793) derivatives, presents a metal-free alternative for asymmetric synthesis. mdpi.com Future work will likely explore cooperative catalytic systems, for instance combining a thiourea derivative with a Brønsted acid, to enhance stereocontrol in the formation of this compound. mdpi.com

Biocatalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the stereoselective synthesis of cyanohydrins. researchgate.net The use of (R)-selective HNLs, for example from Pouteria sapota seeds, has been effective for sterically hindered or electronically challenging substrates. researchgate.net Future research will focus on discovering or engineering HNLs with high activity and selectivity specifically for 3-nitrobenzaldehyde. Immobilization of these enzymes in various supports like silica (B1680970) microreactors or polymer matrices can enhance their stability and reusability. rsc.orgrsc.org

Catalyst TypeExamplePotential Advantages for this compound SynthesisResearch Focus
Chiral Lewis Acid Chiral Lithium(I) Phosphoryl PhenoxideHigh yield and enantioselectivity, effective for less reactive substrates. innovations-report.comOptimization for 3-nitrobenzaldehyde, reducing catalyst loading.
Organocatalyst Thiourea DerivativesMetal-free, environmentally benign, cooperative catalysis potential. mdpi.comDevelopment of bifunctional catalysts for enhanced stereocontrol.
Biocatalyst Hydroxynitrile Lyase (HNL)High stereoselectivity, mild reaction conditions. researchgate.netresearchgate.netEnzyme discovery, protein engineering for substrate specificity, immobilization. rsc.org
Nanocatalyst Magnetic Fe3O4 NanoparticlesEasy separation and recycling, dual Lewis acid role. psu.eduApplication in asymmetric synthesis, combination with chiral ligands.

Exploration of New Synthetic Transformations and Derivatizations

This compound is a versatile synthetic intermediate due to its two reactive functional groups: the hydroxyl and the nitrile. rsc.org Future research will aim to expand its synthetic utility by exploring novel transformations.

Conversion to Bioactive Scaffolds: The nitrile group can be hydrolyzed to form α-hydroxy acids or reduced to form β-amino alcohols, while the hydroxyl group can be oxidized or substituted. fiveable.meyoutube.com These derivatives are crucial precursors for pharmaceuticals. researchgate.net A key research direction is the development of one-pot or tandem reactions to convert this compound directly into more complex molecules, such as N-acylated β-amino alcohols or α-keto-β-amino acids. researchgate.net

Transformations of the Nitro Group: The presence of the nitro group offers unique opportunities for derivatization. Selective reduction of the nitro group to an amine would yield 2-Hydroxy-2-(3-aminophenyl)acetonitrile, a trifunctional building block. This transformation could be achieved using catalytic hydrogenation with systems like Pt/C, potentially mediated by additives to ensure selectivity. nih.gov

Protected Cyanohydrins as Acyl Carbanion Equivalents: O-acylated or O-silylated derivatives of this compound can function as acyl carbanion equivalents. mdpi.com This allows for novel carbon-carbon bond-forming reactions, such as conjugate additions, to synthesize complex structures like 1,4-diketones. mdpi.com

Integration of Continuous Flow Chemistry and Microfluidics in Synthesis

The use of hazardous reagents like hydrogen cyanide (HCN) in cyanohydrin synthesis makes safety a primary concern. libretexts.org Continuous flow chemistry offers a powerful solution to mitigate these risks while improving reaction control and efficiency.

Enhanced Safety and Control: Flow reactors handle only small volumes of hazardous materials at any given time, significantly reducing the risks associated with large-scale batch production. researchgate.net The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature and time, which can suppress the formation of byproducts and enhance selectivity. rsc.orgresearchgate.net

Improved Yield and Selectivity: The use of a flow microreactor has been shown to suppress the undesired racemic background reaction in enzyme-catalyzed cyanohydrin synthesis, leading to higher enantiomeric excess. rsc.org For the synthesis of this compound, integrating immobilized HNLs into packed-bed microreactors could enable high substrate conversion (90-95%) and high enantiomeric excess (90-98%) with short residence times. rsc.orgresearchgate.net

Telescoped and Multistep Synthesis: Flow chemistry facilitates the integration of multiple reaction steps without intermediate purification. rsc.org A future system could involve the flow synthesis of this compound, followed by in-line protection or further transformation, such as reduction of the nitro group, creating a seamless and efficient manufacturing process. rsc.orgrsc.org

Advanced High-Throughput Screening Methodologies for Catalyst Discovery and Optimization

The discovery of optimal catalysts and reaction conditions is often a time-consuming process. High-throughput screening (HTS) has emerged as a revolutionary technology to accelerate this phase. numberanalytics.com

Rapid Catalyst Screening: HTS allows for the parallel testing of large libraries of catalysts, ligands, and additives. numberanalytics.comnumberanalytics.com For instance, in the development of platinum catalysts for nitrile hydration, HTS was used to evaluate a library of 42 bidentate ligands, quickly identifying superior candidates. scispace.comresearchgate.net This approach can be applied to discover novel metal complexes or organocatalysts for the asymmetric synthesis of this compound.

Optimization of Reaction Parameters: Automated HTS systems can efficiently screen a wide range of reaction conditions, including temperature, pressure, solvent, and catalyst loading, to identify the optimal parameters for yield and selectivity. numberanalytics.com

Analytical Techniques for HTS: The success of HTS relies on rapid and reliable analytical methods. Techniques such as infrared thermography, mass spectrometry, and circular dichroism are integrated into HTS workflows to quickly assess reaction outcomes like conversion and enantioselectivity. mpg.de Future developments may involve microfluidic screening platforms coupled with online analysis for real-time optimization.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanism is crucial for the rational design of better catalysts and processes. ebi.ac.uk While the general mechanism of cyanohydrin formation is known, the specific interactions governing enantioselectivity in catalytic systems are often complex. libretexts.orgpearson.com

Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify reaction intermediates and study reaction kinetics. For example, NMR studies have been employed to elucidate the role of additives in cooperative catalytic systems for the synthesis of protected cyanohydrins. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling catalyst-substrate interactions and transition states. These studies can explain the origins of enantioselectivity, predict the most effective catalyst structures, and guide experimental work. mdpi.com For this compound, computational studies could model the binding of 3-nitrobenzaldehyde in the active site of a chiral catalyst, helping to refine the catalyst design for improved performance.

Elucidating Enzyme Mechanisms: For biocatalytic routes, understanding the structure and function of the HNL active site is key. Techniques like X-ray crystallography can reveal how the substrate binds, while kinetic studies can clarify the catalytic mechanism, such as whether it follows an ordered Uni-Bi mechanism. ebi.ac.uk

Sustainable and Environmentally Benign Synthesis Approaches

Green chemistry principles are increasingly important in chemical manufacturing. Future research on this compound will prioritize sustainability.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives is a key goal. Deep eutectic solvents (DESs), which are biodegradable and low-cost, have been successfully used as green solvents for cyanohydrin synthesis in conjunction with recyclable magnetic nanocatalysts. psu.edursc.org

Atom Economy and Waste Reduction: The use of catalysts, especially recyclable ones like magnetic nanoparticles or immobilized enzymes, reduces waste compared to stoichiometric reagents. rsc.orgpsu.edu Continuous flow processes also contribute to sustainability by minimizing solvent usage and improving energy efficiency. researchgate.net

Safer Reagents: Using trimethylsilyl (B98337) cyanide (TMSCN) or generating HCN in situ from salts like KCN or NaCN under controlled conditions is safer than handling liquid HCN directly. psu.edulibretexts.org Another innovative approach is the enzymatic release of HCN from a precursor like ethyl cyanoformate within a flow system, further enhancing laboratory safety. rsc.org

Sustainability AspectTraditional ApproachGreen AlternativeBenefit
Solvent Volatile Organic Solvents (e.g., MTBE)Deep Eutectic Solvents (DES), Water mdpi.compsu.eduReduced environmental impact, lower cost, biodegradability.
Catalyst Stoichiometric Lewis AcidsRecyclable Nanocatalysts, Immobilized Enzymes rsc.orgpsu.eduReduced waste, catalyst reusability, milder conditions.
Cyanide Source Anhydrous Hydrogen Cyanide (HCN)In situ generation from NaCN/KCN, TMSCN, Enzymatic release rsc.orgpsu.edulibretexts.orgEnhanced safety, avoidance of highly toxic reagent handling.
Process Batch ProductionContinuous Flow Synthesis rsc.orgresearchgate.netImproved safety, better process control, energy efficiency.

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